Ebvaciclib (CAS: 2185857-97-8), also designated as PF-06873600, is a highly potent, orally bioavailable small molecule inhibitor uniquely engineered to target cyclin-dependent kinases 2, 4, and 6. Originally developed to overcome acquired resistance in oncology models driven by Cyclin E1 overexpression, it represents a deliberate structural evolution from first-generation CDK4/6 inhibitors [1]. By replacing the hinge-interacting piperazine-pyridine group found in legacy compounds and incorporating a tertiary alcohol alongside a difluoromethyl group, Ebvaciclib achieves sub-nanomolar affinity for CDK2 while optimizing metabolic stability. For laboratory procurement and formulation, it is supplied as a solid that is highly soluble in DMSO (up to 150 mg/mL with sonication) but insoluble in water, making it highly compatible with standard in vitro cell cycle assays and complex in vivo pharmacokinetic dosing vehicles.
Substituting Ebvaciclib with standard CDK4/6 inhibitors, such as palbociclib or abemaciclib, fundamentally fails in models of acquired resistance because these legacy compounds lack activity against CDK2, the primary bypass kinase activated via Cyclin E amplification[1]. Conversely, attempting to achieve CDK2 blockade by utilizing older pan-CDK inhibitors, like flavopiridol or dinaciclib, introduces severe confounding variables. These broad-spectrum agents potently inhibit CDK9, leading to global transcriptional suppression and off-target cytotoxicity that masks specific G1/S phase cell-cycle arrest phenotypes[2]. Furthermore, substituting with earlier preclinical CDK2/4/6 tool compounds often results in rapid human liver microsome (HLM) clearance, rendering them unviable for sustained in vivo dosing. Procurement of the exact Ebvaciclib structure is therefore mandatory for researchers requiring a clean, metabolically stable, and dual-node (CDK2 + CDK4/6) cell cycle intervention.
Ebvaciclib was explicitly engineered to inhibit CDK2 in addition to CDK4 and CDK6. While palbociclib is highly specific to CDK4/6, it shows no meaningful activity against CDK2. In cell-free biochemical assays, Ebvaciclib demonstrates Ki values of 0.1 nM for CDK2, 1.2 nM for CDK4, and 0.1 nM for CDK6 [1]. In contrast, palbociclib yields IC50 values of 11 nM and 16 nM for CDK4 and CDK6, respectively, but fails to inhibit CDK2. This expanded profile allows Ebvaciclib to suppress retinoblastoma protein (RB1) phosphorylation even in cell lines with Cyclin E1 amplification, a state where palbociclib is rendered ineffective.
| Evidence Dimension | CDK2 Inhibition (Ki / IC50) |
| Target Compound Data | Ebvaciclib: Ki = 0.1 nM |
| Comparator Or Baseline | Palbociclib: Inactive against CDK2 |
| Quantified Difference | Sub-nanomolar CDK2 affinity vs. complete lack of activity |
| Conditions | Cell-free kinase biochemical assays |
Procuring Ebvaciclib is essential for laboratories modeling resistance pathways where CDK2 acts as the bypass mechanism for CDK4/6 blockade.
A major historical barrier in CDK inhibitor procurement has been off-target CDK9 inhibition, which causes global transcriptional arrest and high cellular toxicity. Ebvaciclib maintains a highly favorable selectivity window, exhibiting a Ki of 19.6 nM for CDK9 compared to 0.1 nM for CDK2 [1]. Broad-spectrum alternatives like dinaciclib typically inhibit CDK9 in the 1–5 nM range, effectively shutting down RNA polymerase II . By sparing CDK9 at relevant therapeutic doses, Ebvaciclib provides a much cleaner pharmacological profile for studying specific cell cycle dynamics.
| Evidence Dimension | CDK9 Inhibition (Ki / IC50) |
| Target Compound Data | Ebvaciclib: Ki = 19.6 nM |
| Comparator Or Baseline | Dinaciclib: IC50 = 4 nM |
| Quantified Difference | ~200-fold selectivity window for CDK2 over CDK9 vs. pan-inhibition |
| Conditions | Kinase selectivity profiling panels |
Ensures that observed apoptotic or cell-cycle arrest phenotypes are driven by CDK2/4/6 inhibition rather than non-specific transcriptional toxicity.
During the lead optimization of the Ebvaciclib scaffold, earlier analogs utilizing a 6-methyl substituent on the pyrimidine core suffered from significantly increased human liver microsome (HLM) clearance due to cytochrome P450-mediated oxidation [1]. To resolve this critical processability flaw, Ebvaciclib incorporates a difluoromethyl group at the 5-position. This precise structural modification maintains favorable CDK1 selectivity while dramatically reducing intrinsic clearance [1]. For researchers transitioning from in vitro assays to in vivo xenograft models, this optimized metabolic stability ensures sufficient systemic exposure and reliable dosing intervals.
| Evidence Dimension | Metabolic Stability (HLM Clearance) |
| Target Compound Data | Ebvaciclib (difluoromethyl analog): Optimized, low clearance |
| Comparator Or Baseline | Precursor 6-methyl derivative: High P450-mediated clearance |
| Quantified Difference | Prevention of rapid oxidative metabolism via structural fluorination |
| Conditions | Human Liver Microsome (HLM) stability assays |
Guarantees reliable in vivo pharmacokinetic performance, making it the required choice for animal efficacy studies over earlier unoptimized tool compounds.
The structural design of Ebvaciclib includes a tertiary alcohol and the removal of strong hydrogen bond acceptors present in older pyrido-pyrimidinone cores. This specific modification was engineered to improve aqueous solubility and reduce intrinsic clearance [1]. Because of these optimized physicochemical properties and well-defined solvent-exposed vectors, Ebvaciclib is highly favored as a target-binding warhead in the synthesis of heterobifunctional degraders (PROTACs). When compared to highly lipophilic legacy CDK inhibitors, Ebvaciclib provides synthetic chemists with a more tractable starting material for generating orally bioavailable degrader molecules [1].
| Evidence Dimension | Physicochemical Tractability for Degrader Synthesis |
| Target Compound Data | Ebvaciclib: Tertiary alcohol incorporation, improved solubility |
| Comparator Or Baseline | Legacy pyrido-pyrimidinone cores: Strong HBA, poor solubility |
| Quantified Difference | Enhanced three-dimensionality and solubility profile |
| Conditions | Ligand design for PROTAC synthesis |
Provides synthetic chemistry teams with an optimized, highly soluble precursor warhead for developing next-generation targeted protein degraders.
Due to its optimized HLM clearance and potent CDK2 activity, Ebvaciclib is the preferred agent for dosing in xenograft models of HR+/HER2- breast cancer or ovarian cancer where Cyclin E1 amplification drives resistance to palbociclib[1].
Leveraging its CDK9-sparing selectivity, Ebvaciclib is ideal for flow cytometry and cell cycle analysis where researchers need to isolate the effects of CDK2/4/6 blockade without inducing the global transcriptional shutdown seen with pan-CDK inhibitors [2].
The well-characterized solvent-exposed regions and tertiary alcohol of Ebvaciclib make it an excellent, highly soluble starting ligand for synthetic chemists developing novel CDK2/4/6-targeting PROTACs [3].